molecular formula C17H25N3O3 B2615994 tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate CAS No. 1286272-95-4

tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate

カタログ番号 B2615994
CAS番号: 1286272-95-4
分子量: 319.405
InChIキー: KNYZJDCEBYKHBQ-HDJSIYSDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate, also known as ICHMT, is a synthetic compound that has recently gained attention in the scientific community. ICHMT is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling.

作用機序

Tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate exerts its effects through the inhibition of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate 1 (IRS-1), leading to decreased insulin signaling and glucose uptake. Inhibition of PTP1B by tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate leads to increased IRS-1 phosphorylation and insulin signaling, resulting in improved glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects
In addition to its effects on insulin signaling, tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate has been shown to modulate other signaling pathways involved in metabolic regulation. For example, tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism. Activation of AMPK by tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate leads to increased fatty acid oxidation and decreased lipogenesis, which may contribute to its anti-obesity effects.

実験室実験の利点と制限

One advantage of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate is its specificity for PTP1B, which reduces the likelihood of off-target effects. Additionally, tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate is its relatively low potency compared to other PTP1B inhibitors. This may limit its efficacy in vivo and require higher doses for therapeutic effects.

将来の方向性

Future research on tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate could focus on several areas, including:
1. Optimization of the synthesis method to improve potency and selectivity.
2. Evaluation of the efficacy of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate in human clinical trials for the treatment of type 2 diabetes and obesity.
3. Investigation of the effects of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate on other metabolic pathways, such as mitochondrial function and oxidative stress.
4. Development of novel drug delivery systems to improve the bioavailability and tissue distribution of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate.
5. Exploration of the potential of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate as a tool compound for the study of PTP1B function and regulation.
Conclusion
In conclusion, tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate is a promising compound with potential therapeutic applications in the treatment of type 2 diabetes and obesity. Its inhibition of PTP1B leads to improved insulin sensitivity and glucose uptake, as well as anti-obesity effects. Future research on tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate could lead to the development of new treatments for metabolic diseases and a better understanding of PTP1B function and regulation.

合成法

The synthesis of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate involves several steps, including the reaction of tert-butyl (1R,4R)-4-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxylate with isonicotinoyl chloride in the presence of a base. The resulting intermediate is then treated with carbonyldiimidazole to form the final product.

科学的研究の応用

Tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibition by tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate leads to increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. Additionally, tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate has been shown to reduce body weight and improve lipid metabolism in animal models of obesity.

特性

IUPAC Name

tert-butyl N-[4-(pyridine-4-carbonylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-14-6-4-13(5-7-14)19-15(21)12-8-10-18-11-9-12/h8-11,13-14H,4-7H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYZJDCEBYKHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901120698
Record name Carbamic acid, N-[trans-4-[(4-pyridinylcarbonyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate

CAS RN

1286272-95-4
Record name Carbamic acid, N-[trans-4-[(4-pyridinylcarbonyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。